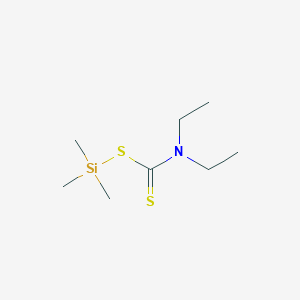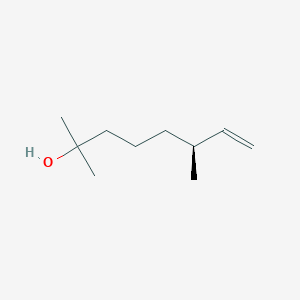
5-Allyl-2-phenoxyanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Allyl-2-phenoxyanisole is a chemical compound that has gained attention in scientific research due to its potential as an effective insecticide. This compound has been found to have a unique mechanism of action that targets the central nervous system of insects, making it a promising alternative to traditional insecticides. In
Wirkmechanismus
The mechanism of action of 5-Allyl-2-phenoxyanisole involves the inhibition of acetylcholinesterase, an enzyme that is critical for normal nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which causes hyperstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 5-Allyl-2-phenoxyanisole has been found to have other biochemical and physiological effects. Studies have shown that this compound can disrupt the metabolism of insects, leading to decreased energy production and ultimately death. Additionally, 5-Allyl-2-phenoxyanisole has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Allyl-2-phenoxyanisole in lab experiments is its effectiveness against a wide range of insect species. This makes it a versatile tool for studying insect physiology and behavior. However, there are also limitations to its use, including the potential for non-specific effects on other enzymes and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are many potential future directions for research on 5-Allyl-2-phenoxyanisole. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Additionally, there is a need for further studies on the potential use of this compound as an antimicrobial agent and its effects on non-target organisms. Finally, research on the potential use of 5-Allyl-2-phenoxyanisole in the development of new insecticides and antibiotics is an exciting area of exploration.
Synthesemethoden
The synthesis of 5-Allyl-2-phenoxyanisole involves a multi-step process that begins with the reaction of allyl bromide with sodium phenoxyacetate. This reaction produces the intermediate compound, 2-phenoxyallyl acetate, which is then reacted with anisole in the presence of a base catalyst to yield 5-Allyl-2-phenoxyanisole. This synthesis method has been optimized to produce high yields of pure compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
5-Allyl-2-phenoxyanisole has been extensively studied for its potential as an insecticide. It has been found to be effective against a wide range of insect species, including mosquitoes, flies, and beetles. Additionally, this compound has shown promise as an environmentally friendly alternative to traditional insecticides, as it has a low toxicity to mammals and other non-target organisms.
Eigenschaften
CAS-Nummer |
18738-93-7 |
|---|---|
Produktname |
5-Allyl-2-phenoxyanisole |
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
2-methoxy-1-phenoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O2/c1-3-7-13-10-11-15(16(12-13)17-2)18-14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 |
InChI-Schlüssel |
JXCFPQRFQYEEGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
Andere CAS-Nummern |
18738-93-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




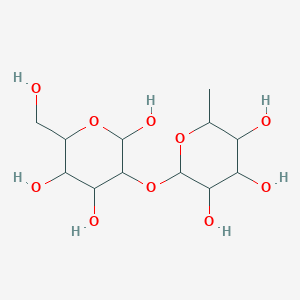
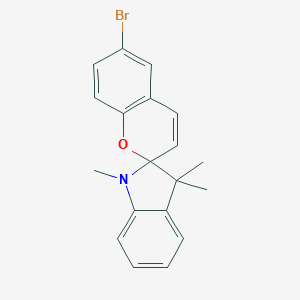

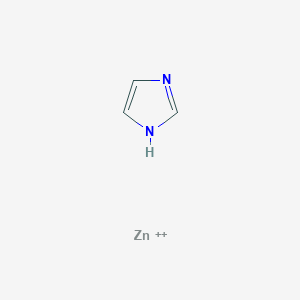

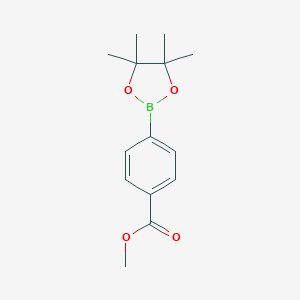
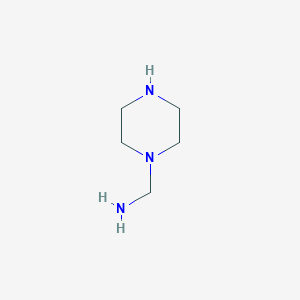



![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
